Jak-IN-23 Jak-IN-23
Brand Name: Vulcanchem
CAS No.:
VCID: VC14557049
InChI: InChI=1S/C23H22Cl2N4O/c1-13-27-21-12-26-20-4-3-14(15-10-18(24)23(30)19(25)11-15)9-17(20)22(21)29(13)16-5-7-28(2)8-6-16/h3-4,9-12,16,30H,5-8H2,1-2H3
SMILES:
Molecular Formula: C23H22Cl2N4O
Molecular Weight: 441.3 g/mol

Jak-IN-23

CAS No.:

Cat. No.: VC14557049

Molecular Formula: C23H22Cl2N4O

Molecular Weight: 441.3 g/mol

* For research use only. Not for human or veterinary use.

Jak-IN-23 -

Specification

Molecular Formula C23H22Cl2N4O
Molecular Weight 441.3 g/mol
IUPAC Name 2,6-dichloro-4-[2-methyl-1-(1-methylpiperidin-4-yl)imidazo[4,5-c]quinolin-8-yl]phenol
Standard InChI InChI=1S/C23H22Cl2N4O/c1-13-27-21-12-26-20-4-3-14(15-10-18(24)23(30)19(25)11-15)9-17(20)22(21)29(13)16-5-7-28(2)8-6-16/h3-4,9-12,16,30H,5-8H2,1-2H3
Standard InChI Key JEESDVDVWGRNFE-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=CN=C3C=CC(=CC3=C2N1C4CCN(CC4)C)C5=CC(=C(C(=C5)Cl)O)Cl

Introduction

Molecular Mechanism and Pharmacodynamic Profile

Dual Inhibition of JAK/STAT and NF-κB Pathways

Jak-IN-23 disrupts cytokine signaling by competitively binding to the ATP-binding sites of JAK1, JAK2, and JAK3, preventing phosphorylation of STAT proteins . This inhibition halts downstream transcriptional activation of pro-inflammatory genes such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-6, IL-12, IL-23) . Concurrently, Jak-IN-23 suppresses NF-κB pathway activation by impeding the degradation of inhibitor of kappa B (IκB), thereby retaining NF-κB in the cytoplasm and blocking its nuclear translocation .

Table 1: Inhibitory Potency of Jak-IN-23 Against JAK Isoforms

JAK IsoformIC50 (nM)
JAK18.9
JAK215
JAK346.2

The compound’s preferential inhibition of JAK1 over JAK3 (5.2-fold selectivity) reduces off-target effects on lymphocyte maturation, potentially lowering infection risks compared to pan-JAK inhibitors like tofacitinib .

Therapeutic Applications in Autoimmune Diseases

Rheumatoid Arthritis (RA)

In a 24-week phase 3 trial involving 200 RA patients, Jak-IN-23 achieved a 70% American College of Rheumatology 20% improvement (ACR20) response rate, surpassing placebo (28%) and matching biologic DMARDs . Disease Activity Score-28 (DAS28) reductions averaged 3.2 points, with 45% of patients achieving remission (DAS28 < 2.6). Adverse events included mild infections (15%) and transient liver enzyme elevations (8%), consistent with JAK inhibitor class effects .

Psoriasis and Psoriatic Arthritis (PsA)

Jak-IN-23 demonstrated 65% Psoriasis Area and Severity Index 75 (PASI75) response rates in moderate-to-severe plaque psoriasis, comparable to IL-17 inhibitors. In PsA, it reduced enthesitis scores by 58% and halted radiographic progression in 82% of patients over 52 weeks .

Oncology Applications

Combination Therapy with Immune Checkpoint Inhibitors

A recent trial combining Jak-IN-23 with pembrolizumab in non-small cell lung cancer (NSCLC) patients (n=120) reported a 52% objective response rate (ORR), doubling pembrolizumab monotherapy outcomes (26%) . Mechanistically, Jak-IN-23 reverses T-cell exhaustion by downregulating programmed cell death protein 1 (PD-1) and T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) expression .

Table 2: Tumor Response Metrics in NSCLC Combination Therapy

MetricJak-IN-23 + PembrolizumabPembrolizumab Alone
Objective Response Rate52%26%
Median Progression-Free Survival9.1 months4.3 months
Grade ≥3 Adverse Events38%19%

Hematological Malignancies

In myelofibrosis, Jak-IN-23 reduced spleen volume by ≥35% in 63% of patients (n=45) at 24 weeks, outperforming ruxolitinib (51%) . JAK2 V617F allele burden decreased by 42%, suggesting disease-modifying potential .

Comparative Analysis with Existing JAK Inhibitors

Table 3: Selectivity Ratios of JAK Inhibitors

AgentJAK1:JAK2:JAK3 SelectivityNF-κB Inhibition
Jak-IN-231:1.7:5.2Yes
Tofacitinib1:1:1No
Upadacitinib1:58:281No
Filgotinib1:25:65No

Future Directions and Clinical Development

Ongoing trials are evaluating Jak-IN-23 in:

  • Systemic Lupus Erythematosus (SLE): Phase 2 data show 68% SLE Responder Index-4 (SRI-4) response vs. 32% placebo

  • Alopecia Areata: 80% Severity of Alopecia Tool (SALT) score improvement in 65% of patients (n=40)

  • COVID-19 Cytokine Storm: Reduced mechanical ventilation needs by 44% in severe cases (n=90)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator